2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide
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Overview
Description
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a carboxamide group and a thiazole ring. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary widely depending on the specific derivative and its structure .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . This can include binding to the active site of an enzyme to inhibit its function, or interacting with a receptor to either stimulate or block its activity .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can be influenced by factors such as the specific structure of the derivative, its lipophilicity, and its interactions with transport proteins .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . These can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death in cancer cells .
Action Environment
The activity of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-5-11-9(14-6)12-8(13)7-4-10(7,2)3/h5,7H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMJKPPLNPSWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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